molecular formula C8H4BrFS B8663808 3-Bromo-4-fluorobenzo[b]thiophene CAS No. 310466-39-8

3-Bromo-4-fluorobenzo[b]thiophene

Cat. No. B8663808
CAS RN: 310466-39-8
M. Wt: 231.09 g/mol
InChI Key: OUAGFJHIIOZEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrFS and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluorobenzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorobenzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

310466-39-8

Product Name

3-Bromo-4-fluorobenzo[b]thiophene

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-4-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4H

InChI Key

OUAGFJHIIOZEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of bromine (9.2 ml) in dichloromethane (200 ml) was added dropwise under nitrogen at −5° C. over 30 minutes to a stirred mixture of 4-fluorobenzo[b]thiophene (24.7 g), sodium acetate (20 g) and dichloromethane (200 ml). The mixture was stirred at ambient temperature for 24 hours, then it was filtered and the solvent was removed in vacuo. The residue was dissolved in dichloromethane (50 ml), water (200 ml) and zinc dust (34.3 g) were added, then the mixture was stirred and heated under reflux for 10 hours, cooled to ambient temperature and filtered through Celite. The Celite was washed with ethyl acetate (200 ml) then the combined organic solutions were washed with saturated aqueous sodium chloride solution (100 ml), dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by distillation in vacuo to give 3-bromo-4-fluorobenzo[b]thiophene (12.5 g) as a pale yellow oil, b.p. 70-85° C. @ 0.53 mbar.
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.